molecular formula C10H16O B11920527 Spiro[3.6]decan-1-one

Spiro[3.6]decan-1-one

Cat. No.: B11920527
M. Wt: 152.23 g/mol
InChI Key: VREHDZBTZAWFBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis, such as dialkylation and rearrangement reactions, are likely applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides or amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Biological Activity

Spiro[3.6]decan-1-one is a bicyclic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer and antimicrobial properties, as well as its synthesis and pharmacological implications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the reaction of phenyl-substituted amines with cyclic ketones under controlled conditions, often utilizing catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spirocyclic compounds, including this compound. For instance, derivatives of spiro[4.5]decane have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
1-Thia-4-azaspiro[4.5]decaneHepG2 (Liver)16.8 ± 0.37Moderate
1-Thia-4-azaspiro[4.5]decanePC-3 (Prostate)24.2 ± 0.21High
Spirooxindole derivativesMDA-MB-231 (Breast)7.2 ± 0.56High

The activity against HepG2 and PC-3 cell lines indicates that modifications in the spirocyclic structure can enhance anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Research suggests that certain derivatives exhibit significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis pathways. For instance, studies have shown that spirocyclic compounds can modulate kinase activities associated with cancer progression, thereby influencing tumor growth and survival rates .

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized several 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against HepG2 and HCT116 cell lines. The results indicated that modifications at specific positions on the cyclohexyl ring significantly affected the compounds' inhibitory activities, with some derivatives achieving over 70% inhibition at low concentrations .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.6]decan-3-one

InChI

InChI=1S/C10H16O/c11-9-5-8-10(9)6-3-1-2-4-7-10/h1-8H2

InChI Key

VREHDZBTZAWFBX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CCC2=O

Origin of Product

United States

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